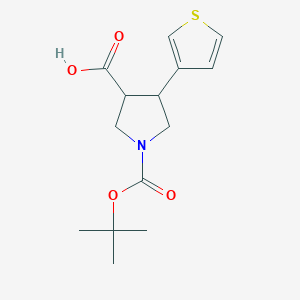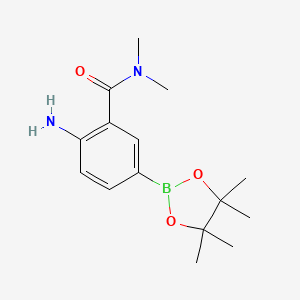![molecular formula C16H17N5O B3033267 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1015868-11-7](/img/structure/B3033267.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Descripción general
Descripción
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis
There are two independent molecules in the asymmetric unit of the title compound, C21H21N5O2. In each molecule, the indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Chemical Reactions Analysis
The CoMFA model (q2 = 0.716, r2 = 0.985) was based on the steric and electrostatic fields, and the CoMSIA model (q2 = 0.723, r2 = 0.976) was based on the steric, electrostatic, hydrophobic, hydrogen bond donor and hydrogen bond acceptor fields .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, are as follows: Density: 1.2±0.1 g/cm3, Boiling Point: 381.8±30.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.9 mmHg at 25°C, Enthalpy of Vaporization: 66.5±3.0 kJ/mol, Flash Point: 184.7±24.6 °C, Index of Refraction: 1.606, Molar Refractivity: 61.1±0.5 cm3 .Aplicaciones Científicas De Investigación
Structural Characterization
Research conducted on similar compounds to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole demonstrates their potential in structural characterization. For example, isostructural compounds with slightly varying molecular structures have been synthesized and characterized, showing potential for detailed structural analysis through single-crystal diffraction methods (Kariuki et al., 2021).
Synthesis of Novel Derivatives
The synthesis of novel derivatives that include the pyrazole and triazole moieties, similar to the compound , has been extensively researched. These studies explore the regioselective 1,3-dipolar cycloaddition reactions, leading to the creation of new chemical entities with potential applications in medicinal chemistry and material sciences (Shaaban et al., 2008).
Antimicrobial and Anticancer Activities
Research into compounds with structures similar to this compound has shown significant antimicrobial and anticancer activities. These compounds have been tested against various bacterial strains and cancer cell lines, demonstrating their potential in therapeutic applications (Al‐Azmi & Mahmoud, 2020), (Mallisetty et al., 2022).
Applications in Optoelectronic Devices
The conjugated semiconductor thin films derived from pyrazole and triazole compounds show promise in the field of optoelectronics. These materials are manufactured using techniques like physical vapor deposition and have been studied for their structural and optical properties, indicating their potential in optoelectronic device applications (Azab et al., 2021).
Catalysis in Hydroamination Reactions
Some derivatives of pyrazole and triazole have been explored as catalysts in hydroamination reactions. These studies involve the synthesis of bidentate ligands that exhibit potential in catalyzing reactions with metals like rhodium and iridium, indicating their utility in synthetic chemistry (Hua et al., 2012).
Antimycobacterial and Antibacterial Agents
Research into pyrazole and triazole derivatives has also shown promising results in the development of antimycobacterial and antibacterial agents. These compounds have been tested against various bacterial strains, including Mycobacterium tuberculosis, suggesting their potential in treating bacterial infections (Jagadale et al., 2020).
Corrosion Inhibition
Certain pyrazole derivatives exhibit significant inhibitory effects on the corrosion of metals like iron in acidic environments. This research suggests that these compounds can be effective corrosion inhibitors, which is important in industrial applications (Chetouani et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-5-7-14(8-6-10)21-13(4)15(17-19-21)16(22)20-12(3)9-11(2)18-20/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNJAJIGERUPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


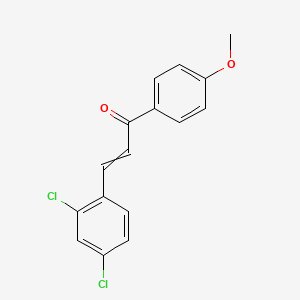



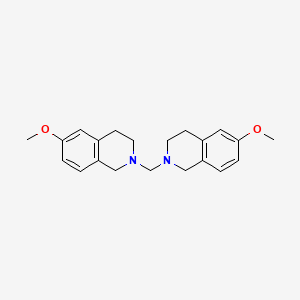
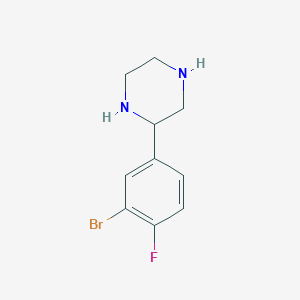
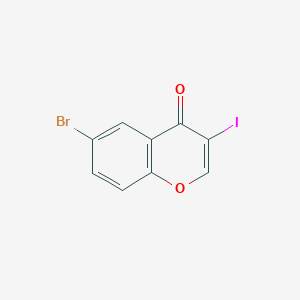
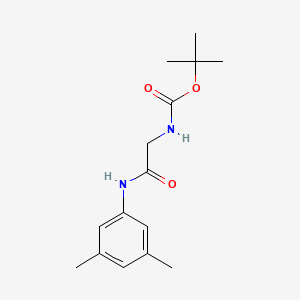
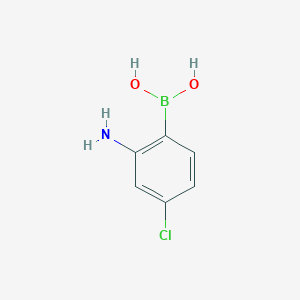
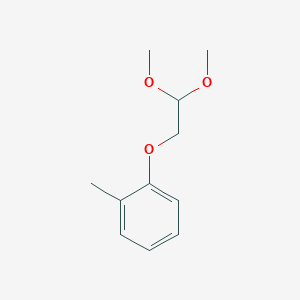
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol](/img/structure/B3033202.png)

